molecular formula C18H28N4O B5082291 N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine

N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine

Cat. No.: B5082291
M. Wt: 316.4 g/mol
InChI Key: ZVYJEVDGVGLNLF-UHFFFAOYSA-N
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Description

N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine is a complex organic compound that features a combination of furan, piperidine, and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine typically involves multi-step organic reactions. The process begins with the preparation of the furan and imidazole intermediates, followed by their coupling with the piperidine ring. Key steps include:

    Preparation of 5-methylfuran-2-ylmethyl bromide: This can be achieved by bromination of 5-methylfuran.

    Synthesis of 5-methyl-1H-imidazole-4-carbaldehyde: This involves the formylation of 5-methylimidazole.

    Coupling Reactions: The furan and imidazole intermediates are coupled with piperidine using reductive amination or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Imidazolines and reduced piperidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-(pyridin-4-yl)methanamine: Similar in structure but with a pyridine ring instead of furan and imidazole.

    N-methyl-1-(phenylmethyl)piperidin-4-ylamine: Features a phenylmethyl group instead of the furan and imidazole moieties.

Uniqueness

N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine is unique due to its combination of furan, piperidine, and imidazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c1-14-4-5-17(23-14)11-22-8-6-16(7-9-22)10-21(3)12-18-15(2)19-13-20-18/h4-5,13,16H,6-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYJEVDGVGLNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCC(CC2)CN(C)CC3=C(NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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